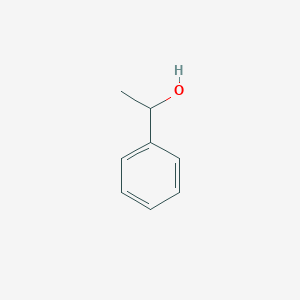

1-Phenylethanol

Cat. No. B042297

Key on ui cas rn:

98-85-1

M. Wt: 122.16 g/mol

InChI Key: WAPNOHKVXSQRPX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05214168

Procedure details

A 300 ml glass-lined autoclave equipped with a Teflon stir shaft and blade and thermowell was charged with methanol (25 ml) and "TS-1" titanium silicalite catalyst (0.73g), followed by liquid propylene (16 mL; 0.20 mole). The autoclave was heated to 37° C. by means of an external coil attached to a circulating bath. A crude oxidant mixture (100 mL) obtained by air oxidation of alpha-methyl benzyl alcohol and containing 5.15 weight percent hydrogen peroxide was charged to an Isco pump and added to the contents of the autoclave over a 1 hour period. The reaction mixture exothermed to 45° C. and was stirred at this temperature for an additional 2 hours after addition was completed. The pressure dropped from 120 psia to ca. 42 psia during the reaction. The external heating cord was replaced with an ice bath and the liquid contents of the autoclave cooled to 20° C. The autoclave was vented and the head removed for product sampling. The reaction product was analyzed by iodometric titration (residual hydrogen peroxide) and gas chromatography (organic products). The results are shown in Table I below (Example 6). Epoxide selectivity with respect to olefin was over 99%, with no detectable amount of propylene glycol and less than 1% of 2-methoxy-1-propanol and 1-methoxy-2-propanol being produced.

[Compound]

Name

glass-lined

Quantity

300 mL

Type

reactant

Reaction Step One

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[CH2:5][O:4][CH:3](N2C(=O)NC(=O)C(F)=C2)[CH2:2]1.[CH2:15]=[CH:16][CH3:17].[CH3:18]O>[Ti]>[CH3:18][CH:5]([OH:4])[C:1]1[CH:2]=[CH:3][CH:17]=[CH:16][CH:15]=1

|

Inputs

Step One

[Compound]

|

Name

|

glass-lined

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

16 mL

|

|

Type

|

reactant

|

|

Smiles

|

C=CC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

37 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stir shaft and blade

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

attached to a circulating bath

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 100 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C1=CC=CC=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05214168

Procedure details

A 300 ml glass-lined autoclave equipped with a Teflon stir shaft and blade and thermowell was charged with methanol (25 ml) and "TS-1" titanium silicalite catalyst (0.73g), followed by liquid propylene (16 mL; 0.20 mole). The autoclave was heated to 37° C. by means of an external coil attached to a circulating bath. A crude oxidant mixture (100 mL) obtained by air oxidation of alpha-methyl benzyl alcohol and containing 5.15 weight percent hydrogen peroxide was charged to an Isco pump and added to the contents of the autoclave over a 1 hour period. The reaction mixture exothermed to 45° C. and was stirred at this temperature for an additional 2 hours after addition was completed. The pressure dropped from 120 psia to ca. 42 psia during the reaction. The external heating cord was replaced with an ice bath and the liquid contents of the autoclave cooled to 20° C. The autoclave was vented and the head removed for product sampling. The reaction product was analyzed by iodometric titration (residual hydrogen peroxide) and gas chromatography (organic products). The results are shown in Table I below (Example 6). Epoxide selectivity with respect to olefin was over 99%, with no detectable amount of propylene glycol and less than 1% of 2-methoxy-1-propanol and 1-methoxy-2-propanol being produced.

[Compound]

Name

glass-lined

Quantity

300 mL

Type

reactant

Reaction Step One

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[CH2:5][O:4][CH:3](N2C(=O)NC(=O)C(F)=C2)[CH2:2]1.[CH2:15]=[CH:16][CH3:17].[CH3:18]O>[Ti]>[CH3:18][CH:5]([OH:4])[C:1]1[CH:2]=[CH:3][CH:17]=[CH:16][CH:15]=1

|

Inputs

Step One

[Compound]

|

Name

|

glass-lined

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

16 mL

|

|

Type

|

reactant

|

|

Smiles

|

C=CC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

37 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stir shaft and blade

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

attached to a circulating bath

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 100 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C1=CC=CC=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05214168

Procedure details

A 300 ml glass-lined autoclave equipped with a Teflon stir shaft and blade and thermowell was charged with methanol (25 ml) and "TS-1" titanium silicalite catalyst (0.73g), followed by liquid propylene (16 mL; 0.20 mole). The autoclave was heated to 37° C. by means of an external coil attached to a circulating bath. A crude oxidant mixture (100 mL) obtained by air oxidation of alpha-methyl benzyl alcohol and containing 5.15 weight percent hydrogen peroxide was charged to an Isco pump and added to the contents of the autoclave over a 1 hour period. The reaction mixture exothermed to 45° C. and was stirred at this temperature for an additional 2 hours after addition was completed. The pressure dropped from 120 psia to ca. 42 psia during the reaction. The external heating cord was replaced with an ice bath and the liquid contents of the autoclave cooled to 20° C. The autoclave was vented and the head removed for product sampling. The reaction product was analyzed by iodometric titration (residual hydrogen peroxide) and gas chromatography (organic products). The results are shown in Table I below (Example 6). Epoxide selectivity with respect to olefin was over 99%, with no detectable amount of propylene glycol and less than 1% of 2-methoxy-1-propanol and 1-methoxy-2-propanol being produced.

[Compound]

Name

glass-lined

Quantity

300 mL

Type

reactant

Reaction Step One

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[CH2:5][O:4][CH:3](N2C(=O)NC(=O)C(F)=C2)[CH2:2]1.[CH2:15]=[CH:16][CH3:17].[CH3:18]O>[Ti]>[CH3:18][CH:5]([OH:4])[C:1]1[CH:2]=[CH:3][CH:17]=[CH:16][CH:15]=1

|

Inputs

Step One

[Compound]

|

Name

|

glass-lined

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

16 mL

|

|

Type

|

reactant

|

|

Smiles

|

C=CC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

37 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stir shaft and blade

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

attached to a circulating bath

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 100 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C1=CC=CC=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05214168

Procedure details

A 300 ml glass-lined autoclave equipped with a Teflon stir shaft and blade and thermowell was charged with methanol (25 ml) and "TS-1" titanium silicalite catalyst (0.73g), followed by liquid propylene (16 mL; 0.20 mole). The autoclave was heated to 37° C. by means of an external coil attached to a circulating bath. A crude oxidant mixture (100 mL) obtained by air oxidation of alpha-methyl benzyl alcohol and containing 5.15 weight percent hydrogen peroxide was charged to an Isco pump and added to the contents of the autoclave over a 1 hour period. The reaction mixture exothermed to 45° C. and was stirred at this temperature for an additional 2 hours after addition was completed. The pressure dropped from 120 psia to ca. 42 psia during the reaction. The external heating cord was replaced with an ice bath and the liquid contents of the autoclave cooled to 20° C. The autoclave was vented and the head removed for product sampling. The reaction product was analyzed by iodometric titration (residual hydrogen peroxide) and gas chromatography (organic products). The results are shown in Table I below (Example 6). Epoxide selectivity with respect to olefin was over 99%, with no detectable amount of propylene glycol and less than 1% of 2-methoxy-1-propanol and 1-methoxy-2-propanol being produced.

[Compound]

Name

glass-lined

Quantity

300 mL

Type

reactant

Reaction Step One

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[CH2:5][O:4][CH:3](N2C(=O)NC(=O)C(F)=C2)[CH2:2]1.[CH2:15]=[CH:16][CH3:17].[CH3:18]O>[Ti]>[CH3:18][CH:5]([OH:4])[C:1]1[CH:2]=[CH:3][CH:17]=[CH:16][CH:15]=1

|

Inputs

Step One

[Compound]

|

Name

|

glass-lined

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

16 mL

|

|

Type

|

reactant

|

|

Smiles

|

C=CC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

37 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stir shaft and blade

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

attached to a circulating bath

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 100 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C1=CC=CC=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |